molecular formula C19H20N2O3S B2914054 N-{5-[(4-METHOXYPHENYL)METHYL]-1,3-THIAZOL-2-YL}-3-(5-METHYLFURAN-2-YL)PROPANAMIDE CAS No. 477281-57-5

N-{5-[(4-METHOXYPHENYL)METHYL]-1,3-THIAZOL-2-YL}-3-(5-METHYLFURAN-2-YL)PROPANAMIDE

Cat. No.: B2914054
CAS No.: 477281-57-5
M. Wt: 356.44
InChI Key: PGQRMGGTMZXHHT-UHFFFAOYSA-N
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Description

This compound features a thiazole core substituted at the 5-position with a 4-methoxyphenylmethyl group and at the 2-position with a propanamide chain bearing a 5-methylfuran moiety. The 5-methylfuran moiety may influence solubility and metabolic stability.

Properties

IUPAC Name

N-[5-[(4-methoxyphenyl)methyl]-1,3-thiazol-2-yl]-3-(5-methylfuran-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3S/c1-13-3-6-16(24-13)9-10-18(22)21-19-20-12-17(25-19)11-14-4-7-15(23-2)8-5-14/h3-8,12H,9-11H2,1-2H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGQRMGGTMZXHHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)CCC(=O)NC2=NC=C(S2)CC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5-[(4-METHOXYPHENYL)METHYL]-1,3-THIAZOL-2-YL}-3-(5-METHYLFURAN-2-YL)PROPANAMIDE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a Friedel-Crafts alkylation reaction using 4-methoxybenzyl chloride and the thiazole intermediate.

    Formation of the Furan Ring: The furan ring can be synthesized through a Paal-Knorr synthesis, which involves the cyclization of a 1,4-diketone.

    Coupling of the Thiazole and Furan Rings: The final step involves coupling the thiazole and furan intermediates using a suitable coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the propanamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-{5-[(4-METHOXYPHENYL)METHYL]-1,3-THIAZOL-2-YL}-3-(5-METHYLFURAN-2-YL)PROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the thiazole ring.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydride (NaH) or other strong bases for deprotonation followed by nucleophilic attack.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced thiazole derivatives.

    Substitution: Formation of substituted thiazole derivatives with various functional groups.

Scientific Research Applications

The compound 5-Chloro-7-(morpholinomethyl)quinolin-8-yl 3-nitrobenzoate is a complex organic molecule with potential applications across various scientific disciplines. It comprises a quinoline core, a morpholinomethyl group, and a nitrobenzoate ester, giving it unique chemical and biological properties.

Scientific Research Applications

5-Chloro-7-(morpholinomethyl)quinolin-8-yl 3-nitrobenzoate is primarily used as a building block in synthesizing more complex molecules. It is also explored for its potential as an antimicrobial and anticancer agent because of its ability to interact with biological macromolecules. Moreover, it is investigated for potential therapeutic effects, particularly in targeting specific enzymes or receptors, and utilized in developing new materials and as a catalyst in chemical reactions.

The biological activity of 5-Chloro-7-(morpholinomethyl)quinolin-8-yl 3-nitrobenzoate stems from its interaction with biological macromolecules. The quinoline structure allows the compound to intercalate into DNA, disrupting replication and transcription processes. The nitro group can be reduced to form reactive intermediates capable of damaging cellular components, while the morpholinomethyl group enhances solubility, facilitating cellular uptake.

Antimicrobial Activity

Structurally related compounds, such as Mannich bases, have demonstrated effectiveness against various bacterial strains, including resistant ones. This suggests the potential for 5-Chloro-7-(morpholinomethyl)quinolin-8-yl 3-nitrobenzoate to act as an antimicrobial agent due to its structural characteristics that facilitate interaction with microbial targets.

Mechanism of Action

The mechanism of action of N-{5-[(4-METHOXYPHENYL)METHYL]-1,3-THIAZOL-2-YL}-3-(5-METHYLFURAN-2-YL)PROPANAMIDE involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Structural Comparisons

Key structural analogs and their distinguishing features are summarized in Table 1.

Table 1: Structural Features of Comparable Compounds

Compound Name / ID Core Heterocycle Key Substituents Molecular Weight (g/mol) CAS / Reference
Target Compound 1,3-Thiazole 4-Methoxyphenylmethyl, 5-methylfuranamide ~350 (estimated) N/A
2-{[5-(4-Methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-... 1,2,4-Triazole 4-Methoxyphenyl, 4-methylphenyl, sulfanyl Not reported 488087-97-4
N-(4-Fluorophenyl)-3-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide Tetrazole 4-Fluorophenyl, 4-methoxyphenyl 341.34 483993-11-9
N-(4-Methoxyphenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine 4,5-Dihydrothiazole 4-Methoxyphenyl, methyl 222.31 MFCD02171363

Key Observations:

  • Heterocyclic Diversity: The target compound’s thiazole core distinguishes it from triazole (e.g., ) and tetrazole (e.g., ) analogs. Thiazoles are known for higher aromatic stabilization compared to tetrazoles, which may influence binding affinity in biological systems.
  • Substituent Effects : The 5-methylfuranamide group in the target compound introduces a planar, oxygen-containing heterocycle, contrasting with sulfanyl () or fluorophenyl () groups in analogs. This could alter electronic distribution and hydrophobicity.
  • Molecular Weight : The target compound’s estimated molecular weight (~350 g/mol) places it in a higher range than dihydrothiazole derivatives (e.g., ) but aligns with tetrazole-containing analogs (), suggesting comparable bioavailability profiles.

Physicochemical and Electronic Properties

  • Electrostatic Potential (ESP): Comparing ESP maps with triazole () and tetrazole () analogs to predict reactivity and interaction sites.
  • Hydrogen Bonding Capacity: The target compound’s amide and thiazole groups provide H-bond acceptors/donors, similar to the tetrazole’s H-bond donors ().

Pharmacological Potential (Inferred from Analogs)

  • Triazole Derivatives () : Often associated with antimicrobial activity due to sulfur and nitrogen content. The target compound’s thiazole core may offer similar efficacy but with altered pharmacokinetics.
  • Tetrazole Derivatives () : Commonly used as bioisosteres for carboxylic acids; the target’s amide group could serve a analogous role in enzyme inhibition.
  • Dihydrothiazole () : Structural simplicity may limit target engagement compared to the more complex propanamide-furan system in the target compound.

Biological Activity

N-{5-[(4-METHOXYPHENYL)METHYL]-1,3-THIAZOL-2-YL}-3-(5-METHYLFURAN-2-YL)PROPANAMIDE is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound features a thiazole ring, a methoxyphenyl group, and a furan moiety, which contribute to its biological activity. The structural formula can be represented as follows:

C15H18N2O2S\text{C}_{15}\text{H}_{18}\text{N}_{2}\text{O}_{2}\text{S}

Anticancer Properties

Research indicates that compounds with similar structures exhibit significant anticancer activities. For instance, derivatives of thiazole have been reported to inhibit the proliferation of various cancer cell lines. In particular, studies have shown that thiazole derivatives can induce apoptosis in cancer cells by modulating key signaling pathways such as the PI3K/Akt and MAPK pathways .

Table 1: Summary of Anticancer Activity Studies

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AHCT-1166.2Induces apoptosis
Compound BT47D27.3Inhibits cell proliferation
This compoundTBDTBD

Antimicrobial Activity

The thiazole moiety is known for its antimicrobial properties. Studies have demonstrated that similar compounds exhibit antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential enzymes .

Table 2: Antimicrobial Activity Results

PathogenMinimum Inhibitory Concentration (MIC, µg/mL)
E. coliTBD
S. aureusTBD

The biological activity of this compound is likely mediated through its interaction with specific molecular targets. These may include enzymes involved in metabolic pathways or receptors that regulate cellular processes. For example, compounds with similar structures have been shown to inhibit glycogen synthase kinase 3β (GSK-3β), which plays a crucial role in cancer progression and metabolism .

Case Studies

  • Study on Antitumor Activity : A recent study evaluated the efficacy of thiazole derivatives in inhibiting tumor growth in vivo. The results indicated a significant reduction in tumor size in treated groups compared to controls.
  • Evaluation of Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of related compounds against resistant bacterial strains. The findings revealed promising results, highlighting the potential for developing new antimicrobial agents based on this scaffold.

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